5-(2-FURYLMETHYLENE)-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE
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Overview
Description
5-(2-FURYLMETHYLENE)-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms The presence of the thioxo group and the furanylmethylene moiety adds to its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-FURYLMETHYLENE)-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the reaction of a thiazolidinone derivative with a furanylmethylene precursor. One common method includes the condensation of 2-aminothiazole with a phenethyl aldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-FURYLMETHYLENE)-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to yield thiazolidine derivatives with different substituents.
Substitution: The phenethyl and furanylmethylene groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as an antimicrobial and antifungal agent.
Medicine: Research indicates potential anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-(2-FURYLMETHYLENE)-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolidine ring and functional groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenethyl-5-(5-phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one
- 5-(5-(2-chlorophenyl)-furan-2-ylmethylene)-3-phenethyl-2-thioxo-thiazolidin-4-one
- 5-(5-(4-methoxyphenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one
Uniqueness
5-(2-FURYLMETHYLENE)-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C16H13NO2S2 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13NO2S2/c18-15-14(11-13-7-4-10-19-13)21-16(20)17(15)9-8-12-5-2-1-3-6-12/h1-7,10-11H,8-9H2/b14-11- |
InChI Key |
DLRYUMXVTABEIG-KAMYIIQDSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=CO3)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Origin of Product |
United States |
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